4-(Hydroxymethyl)nicotinic acid
Description
4-(Hydroxymethyl)nicotinic acid is a derivative of nicotinic acid (vitamin B3) featuring a hydroxymethyl (-CH$_2$OH) group at the 4-position of the pyridine ring.
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPOZULSQYNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509117 | |
| Record name | 4-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72726-63-7 | |
| Record name | 4-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)nicotinic acid typically involves the hydroxymethylation of nicotinic acid. One common method is the reaction of nicotinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of nicotinic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)pyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 4-(Hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Hydroxymethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Physicochemical Properties
The position of substituents on the pyridine ring significantly impacts molecular interactions and material properties. For example:
Key Findings :
Biological Activity
4-(Hydroxymethyl)nicotinic acid, also known by its CAS number 72726-63-7, is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and research findings related to its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxymethyl group attached to the pyridine ring of nicotinic acid. This modification is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in various applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study found that it demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific pathways and mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering cellular processes.
- Receptor Modulation : It has been suggested that this compound may act on G-protein-coupled receptors (GPCRs), similar to other nicotinic acid derivatives . This interaction could lead to downstream effects on lipid metabolism and inflammation.
Case Studies and Experimental Data
- Antimicrobial Efficacy : In a controlled study, various concentrations of this compound were tested against different bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in Gram-positive strains .
- Cell Proliferation Assays : In vitro experiments revealed that treatment with this compound reduced the viability of cancer cell lines by inducing apoptosis. These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms .
Comparative Analysis
| Property | This compound | Nicotinic Acid |
|---|---|---|
| Antimicrobial Activity | MIC = 1.95–15.62 µg/mL | Moderate |
| Anticancer Activity | Promising (specific cell lines) | Limited evidence |
| Mechanism of Action | Enzyme inhibition, GPCR modulation | Primarily lipid metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
